

Application Note 1: The LLO(91-99) Epitope in Intracellular Immunity

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Compound of Interest

Compound Name: LLO (91-99)

Cat. No.: B13914996

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Listeria monocytogenes is a gram-positive intracellular bacterium that serves as a model organism for studying cell-mediated immunity.[1] Upon infection, the bacterium escapes the phagosome into the host cell cytosol, a process mediated by the secreted pore-forming toxin Listeriolysin O (LLO).[2] Once in the cytosol, bacterial proteins, including LLO, are degraded by the host's proteasome. The resulting peptides are transported into the endoplasmic reticulum and loaded onto Major Histocompatibility Complex (MHC) class I molecules.[3]

In BALB/c (H-2d) mice, the nonamer peptide from LLO spanning amino acids 91-99 (Sequence: GYKDGNEYI) is the immunodominant epitope presented by the H-2Kd MHC class I molecule.[4][5][6] This LLO(91-99)-H-2Kd complex is displayed on the surface of infected cells, where it is recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition triggers a potent CTL response, which is crucial for clearing the infection by killing infected host cells.[7][8] The LLO(91-99) epitope is therefore an essential tool for quantifying the anti-*Listeria* CD8+ T cell response and evaluating the efficacy of vaccines.[9][10]

MHC Class I Antigen Presentation Pathway for LLO(91-99)

The pathway begins with the bacterium in a host cell phagosome and culminates in the presentation of the LLO(91-99) peptide to a CD8+ T cell.

Caption: MHC Class I presentation of the LLO(91-99) epitope.

Application Note 2: Quantifying LLO(91-99)-Specific T-Cell Responses

Several key immunological assays are used to measure the magnitude and function of the CD8+ T cell response to the LLO(91-99) epitope. The choice of assay depends on the specific question being asked, whether it is the frequency of specific T cells, their cytokine-producing capacity, or their cytotoxic function.

Data Summary: LLO(91-99) Specific CD8+ T-Cell Responses

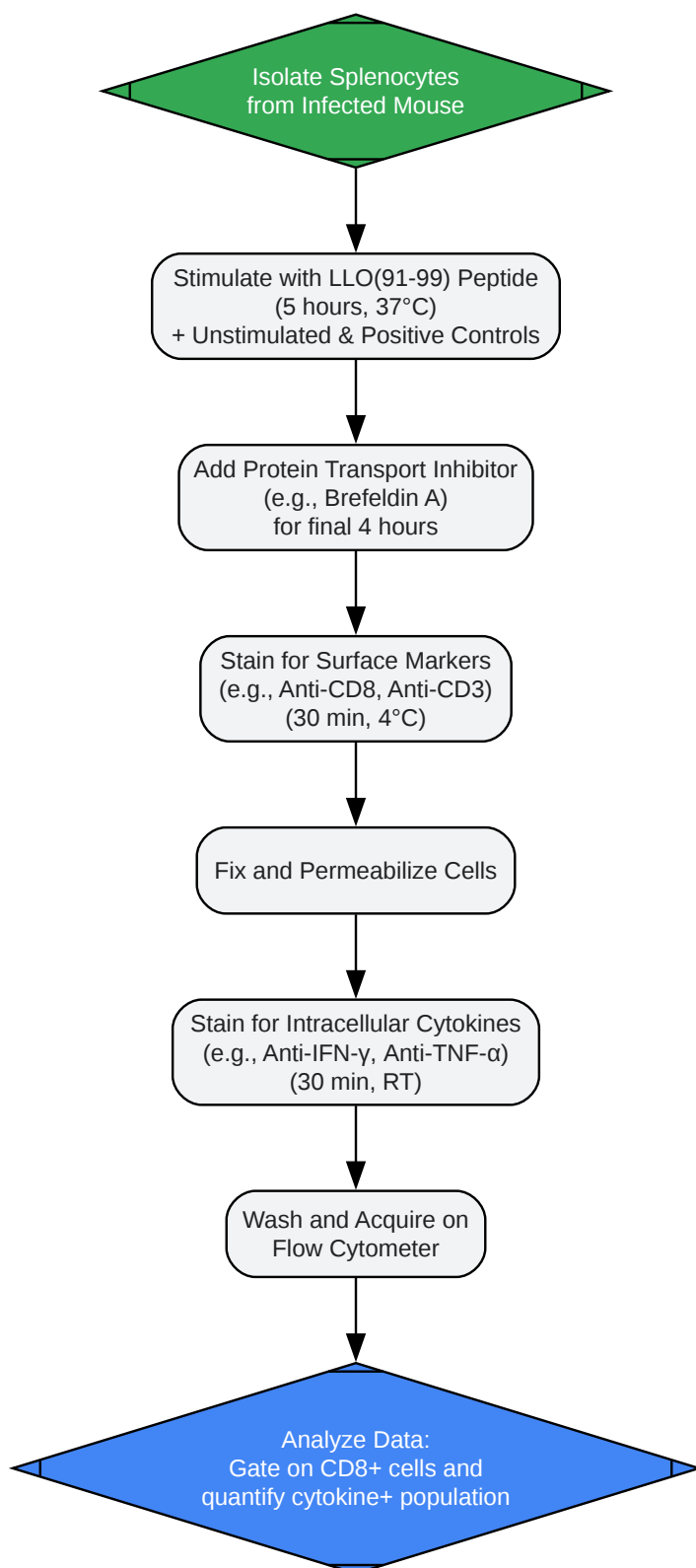
The following table summarizes typical quantitative data obtained from BALB/c mice following a primary intravenous infection with a sublethal dose of *L. monocytogenes*.

Parameter	Assay	Typical Result	Time Point	Reference
Frequency of Splenic CD8+ T Cells	Tetramer Staining	2 - 4%	Day 7-8 (Peak Primary)	[11] [12]
Frequency of Splenic CD8+ T Cells	Tetramer Staining	~15%	Day 5-6 (Peak Secondary)	[11] [13]
Absolute Number in Spleen	Tetramer Staining	1.5 - 2.0 x 10 ⁵ cells	Day 8 (Peak Primary)	[12]
Cytokine-Producing Cells	IFN- γ ELISpot	~1,000 spots / 10 ⁶ splenocytes	Day 7-8 (Peak Primary)	[14]
Cytokine-Producing Cells	Intracellular Cytokine Staining (IFN- γ)	2 - 5% of CD8+ T cells	Day 7-9 (Peak Primary)	[15]
Antigen Processing Efficiency	Biochemical Analysis	600 - 1,000 epitopes/cell	N/A	[16]

Protocol 1: Intracellular Cytokine Staining (ICS) for LLO(91-99) Specific CD8+ T-cells

This protocol details the method for identifying and quantifying LLO(91-99)-specific, cytokine-producing CD8+ T cells from the spleens of infected mice using flow cytometry.

Workflow Diagram



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Caption: Workflow for Intracellular Cytokine Staining (ICS).

Materials

- Spleens from L. monocytogenes-infected BALB/c mice (e.g., 7 days post-infection).
- RPMI 1640 medium with 10% FCS, L-glutamine, and antibiotics.
- LLO(91-99) peptide (GYKDGNEYI), stock at 1 mg/mL in DMSO.
- Protein transport inhibitor: Brefeldin A (stock at 10 mg/mL) or GolgiPlug™.
- PMA and Ionomycin (for positive control).
- FACS Buffer: PBS with 0.5% BSA and 0.01% sodium azide.
- Fixation/Permeabilization Buffer Kit (commercially available).
- Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3, Anti-IFN- γ , Anti-TNF- α , and corresponding isotype controls.
- 96-well U-bottom plates.

Procedure

- Cell Preparation:
 - Harvest spleens from infected mice into complete RPMI medium.
 - Prepare single-cell suspensions by mechanical dissociation through a 70 μ m cell strainer.
 - Lyse red blood cells using ACK lysis buffer.
 - Wash cells with complete RPMI, count, and resuspend at 1×10^7 cells/mL.
- In Vitro Restimulation:
 - Plate 1×10^6 cells (100 μ L) into each well of a 96-well U-bottom plate.
 - Prepare stimulation cocktails in complete RPMI:

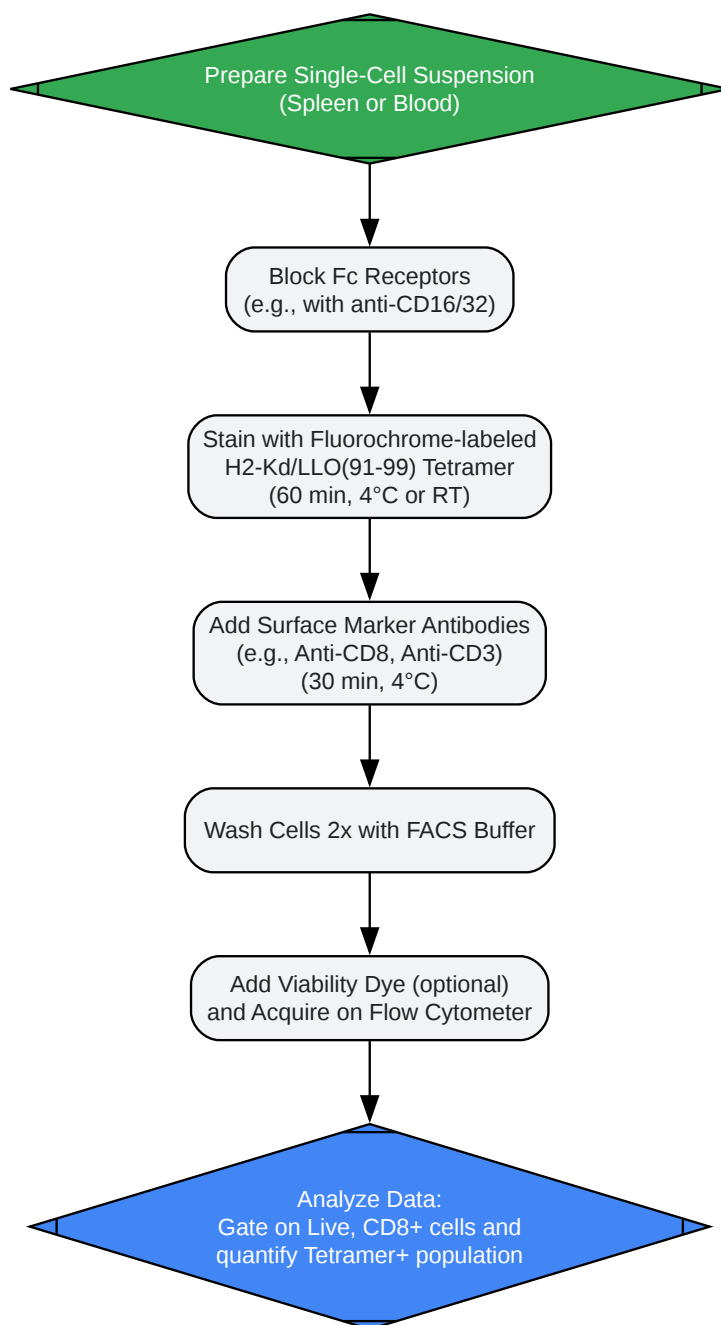
- Unstimulated Control: Medium only.
- Peptide Stimulation: LLO(91-99) peptide at a final concentration of 1-10 μM .[\[11\]](#)[\[13\]](#)
- Positive Control: PMA (50 ng/mL) and Ionomycin (500 ng/mL).
- Add 100 μL of the appropriate stimulation cocktail to each well.
- Incubate for 1 hour at 37°C, 5% CO_2 .
- Add protein transport inhibitor (e.g., Brefeldin A to a final concentration of 10 $\mu\text{g/mL}$) to all wells.[\[11\]](#)[\[13\]](#)
- Incubate for an additional 4-5 hours at 37°C, 5% CO_2 .
- Surface Staining:
 - Centrifuge the plate at 300 x g for 5 minutes at 4°C and discard the supernatant.
 - Resuspend cells in 50 μL of FACS buffer containing surface antibodies (e.g., anti-CD8, anti-CD3) at pre-titrated concentrations.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash cells twice with 200 μL of FACS buffer.
- Fixation and Permeabilization:
 - Following the manufacturer's instructions, resuspend the cell pellet in 100 μL of Fixation/Permeabilization solution.
 - Incubate for 20 minutes at room temperature in the dark.
 - Wash cells with 200 μL of 1X Permeabilization/Wash buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in 50 μL of 1X Permeabilization/Wash buffer containing intracellular antibodies (e.g., anti-IFN- γ , anti-TNF- α) and isotype controls.

- Incubate for 30 minutes at room temperature in the dark.
- Wash cells twice with 200 µL of 1X Permeabilization/Wash buffer.
- Data Acquisition:
 - Resuspend cells in 200 µL of FACS buffer.
 - Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >100,000 total events) for robust analysis.

Protocol 2: H2-Kd/LLO(91-99) Tetramer Staining

This protocol allows for the direct visualization and quantification of CD8⁺ T cells that have a T-cell receptor (TCR) specific for the LLO(91-99) epitope, regardless of their functional state.

Workflow Diagram



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Caption: Workflow for MHC Class I Tetramer Staining.

Materials

- Single-cell suspension from spleen or peripheral blood.
- FACS Buffer: PBS with 0.5% BSA and 0.01% sodium azide.

- Fc Block (e.g., anti-mouse CD16/32 antibody).
- PE- or APC-conjugated H2-Kd/LLO(91-99) Tetramer reagent.
- Fluorochrome-conjugated antibodies: Anti-CD8, Anti-CD3.
- Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain).

Procedure

- Cell Preparation:
 - Prepare a single-cell suspension as described in Protocol 1, Step 1.
 - Adjust cell concentration to $1-2 \times 10^7$ cells/mL in FACS buffer.
 - Aliquot $1-2 \times 10^6$ cells per staining tube or well.
- Fc Receptor Blocking:
 - Centrifuge cells and resuspend in 50 μ L of FACS buffer containing Fc Block.
 - Incubate for 15 minutes at 4°C.[\[17\]](#)
- Tetramer Staining:
 - Without washing, add the H2-Kd/LLO(91-99) tetramer reagent at the manufacturer's recommended concentration.
 - Incubate for 60 minutes at 4°C in the dark.[\[17\]](#) Some protocols recommend staining at room temperature for optimal results.[\[18\]](#)
- Surface Staining:
 - Add the cocktail of surface antibodies (e.g., anti-CD8, anti-CD3) directly to the tetramer staining reaction.
 - Incubate for an additional 30 minutes at 4°C in the dark.

- Washing and Data Acquisition:
 - Wash the cells twice with 200 μ L of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
 - Resuspend the final cell pellet in 200 μ L of FACS buffer.
 - If not using a fixable viability dye, add a non-fixable dye like Propidium Iodide or DAPI just before acquisition.
 - Acquire samples on a flow cytometer, ensuring enough events are collected in the lymphocyte gate for accurate quantification of the rare tetramer-positive population.

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